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molecular formula C11H8FNO B3040640 4-(4-Fluoro-phenyl)-pyridine 1-oxide CAS No. 222551-25-9

4-(4-Fluoro-phenyl)-pyridine 1-oxide

Cat. No. B3040640
M. Wt: 189.19 g/mol
InChI Key: UKKNKIJEEJZWBX-UHFFFAOYSA-N
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Patent
US07432269B2

Procedure details

A mixture of 0.9 g (4.8 mmol) of 4-(4-fluorophenyl)pyridine-1-oxide and 10 mL of phosphoryl chloride is heated at reflux overnight.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N+:11]([O-])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:17])=O>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][N:11]=[C:10]([Cl:17])[CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=[N+](C=C1)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC(=NC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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